molecular formula C13H18BN3O2 B3026779 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine CAS No. 1111638-06-2

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine

Cat. No.: B3026779
CAS No.: 1111638-06-2
M. Wt: 259.11
InChI Key: BVSOSXPBYPUVHZ-UHFFFAOYSA-N
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Description

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of research fields, including medicinal chemistry and biochemistry.

Scientific Research Applications

Efficient Synthesis Methods

Research has shown efficient synthesis routes for imidazo[1,2-a]pyrimidines, which are crucial for developing pharmaceuticals and advanced materials. For instance, the synthesis of fluoromethylated imidazo[1,2-a]pyrimidines through Michael addition/intramolecular cyclization reaction highlights the adaptability of this chemical structure for various substitutions, which may include the 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group (Jismy et al., 2019).

Medicinal Chemistry Applications

Imidazo[1,2-a]pyrimidine derivatives have been investigated for their potential in medicinal chemistry, particularly in addressing issues like rapid metabolism that can hinder drug efficacy. The exploration of structural modifications to reduce metabolism mediated by aldehyde oxidase (AO) is particularly relevant for enhancing the stability and bioavailability of therapeutic agents (Linton et al., 2011).

Antineoplastic Activity

The development of new antineoplastic agents is a critical area of research, with substituted imidazo[1,2-a]pyrimidine derivatives being synthesized and evaluated for their efficacy against cancer cell lines. This research avenue is vital for discovering novel treatments for various types of cancer (Abdel-Hafez, 2007).

Advanced Material Synthesis

Imidazo[1,2-a]pyrimidine derivatives also find applications in materials science, such as in the synthesis and characterization of compounds with potential for chemical detoxification, indicating their utility beyond pharmaceuticals into environmental and materials chemistry applications (Sharma et al., 2018).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can participate in borylation reactions, where it interacts with palladium catalysts to form pinacol benzyl boronate . Additionally, it can undergo hydroboration reactions with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These interactions highlight the compound’s versatility and importance in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of specific metabolites . Furthermore, its interaction with cellular proteins can lead to changes in gene expression, impacting cellular functions and processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions are crucial for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been reported that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound is no longer present.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can have toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity to specific organs . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can participate in borylation and hydroboration reactions, which are essential for the synthesis of complex organic molecules

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . Additionally, its distribution within tissues can be influenced by factors such as tissue permeability and the presence of specific receptors or binding sites . Understanding these transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes and energy production

Properties

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-9-7-17-8-10(6-15-11(17)16-9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSOSXPBYPUVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134222
Record name 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111638-06-2
Record name 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111638-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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